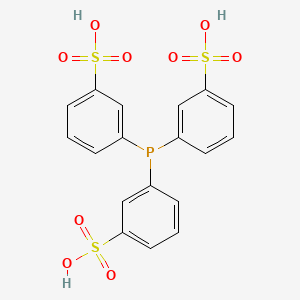

Tris(3-sulfophenyl)phosphine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

91171-35-6 |

|---|---|

Fórmula molecular |

C18H15O9PS3 |

Peso molecular |

502.5 g/mol |

Nombre IUPAC |

3-bis(3-sulfophenyl)phosphanylbenzenesulfonic acid |

InChI |

InChI=1S/C18H15O9PS3/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |

Clave InChI |

ZBMZOFSLQIPSPW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC=C2)S(=O)(=O)O)C3=CC(=CC=C3)S(=O)(=O)O |

Origen del producto |

United States |

Historical Context and Pioneering Role in Homogeneous Catalysis

The development of TPPTS was a direct response to a significant challenge in homogeneous catalysis: the separation of the catalyst from the reaction products. thieme-connect.de Traditionally, homogeneous catalysts, which operate in the same phase as the reactants, were difficult to recover and recycle, leading to economic losses and environmental concerns. thieme-connect.de

In 1975, Emile Kuntz, an engineer at Rhône-Poulenc, synthesized TPPTS with the specific goal of creating a water-soluble phosphine (B1218219) ligand. wikipedia.org The introduction of sulfonate groups onto the phenyl rings of triphenylphosphine (B44618) rendered the resulting ligand and its metal complexes highly soluble in water. wikipedia.orgatamanchemicals.comwikipedia.orgwikiwand.com This breakthrough allowed for the creation of two-phase catalytic systems, where the catalyst resides in an aqueous phase and the organic products form a separate phase. wikipedia.org This innovation simplified catalyst separation to a simple decantation process, enabling efficient catalyst recycling. wikipedia.orgthieme-connect.de

The synthesis of TPPTS involves the direct sulfonation of triphenylphosphine using oleum (B3057394), a solution of sulfur trioxide in sulfuric acid. wikipedia.orgchemicalbook.com The reaction conditions are carefully controlled to achieve sulfonation at the meta-position of each phenyl ring. wikipedia.org

The initial academic recognition of TPPTS was limited until Kuntz published a review of his work in 1987. wikipedia.org Following this, the use of TPPTS in research grew substantially. wikipedia.org Kuntz patented several two-phase homogeneous catalytic reactions utilizing TPPTS, including:

Hydrocyanation of olefins and dienes with Ni(0) TPPTS. wikipedia.org

Telomerization of butadiene to 2,7-octadiene-1-ol with Pd(0) TPPTS. wikipedia.org

Hydroformylation of propylene (B89431) with Rh(I) TPPTS, which became the foundation for the highly successful Ruhrchemie/Rhône-Poulenc process. wikipedia.org

This pioneering work with TPPTS laid the groundwork for a new era of industrial catalysis, demonstrating a practical and effective solution to the long-standing problem of catalyst separation in homogeneous systems.

Significance in Aqueous Phase Catalysis and Green Chemistry Initiatives

Electrophilic Sulfonation of Triphenylphosphine Precursors

The most common and industrially significant method for synthesizing TPPTS is the direct sulfonation of triphenylphosphine using a sulfonating agent, typically oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid). wikipedia.orgchemicalbook.com This electrophilic aromatic substitution reaction is highly regioselective, yielding the meta-sulfonated product.

Reaction Conditions and Optimization Parameters

The successful synthesis of TPPTS with high purity is contingent on the meticulous control of several key reaction parameters. These factors significantly influence the reaction rate, selectivity, and the profile of side products. chemicalbook.comacs.org

The concentration of sulfur trioxide (SO3) in sulfuric acid (H2SO4), known as oleum, is a critical parameter. chemicalbook.com A high concentration of SO3 is necessary to drive the sulfonation reaction to completion, forming the desired trisulfonated product. rsc.org However, an excessively high concentration can lead to an increased rate of side reactions, including the formation of phosphine (B1218219) oxides. google.com The use of 65% oleum has been reported in successful syntheses. rsc.org The ratio of the sulfonating agent to the triphenylphosphine precursor is also a crucial factor that must be carefully controlled. chemicalbook.com

Temperature plays a pivotal role in the sulfonation of triphenylphosphine. acs.orgnih.gov The reaction is highly sensitive to temperature fluctuations, which can dramatically affect the selectivity and the formation of byproducts. acs.org Lowering the reaction temperature can slow down the rate of sulfonation, potentially leading to incomplete reaction and the presence of mono- and disulfonated phosphines. acs.org Conversely, higher temperatures can promote the formation of undesired oxidation products, such as triphenylphosphine oxide. acs.org A study demonstrated that at 30°C, the formation of the oxidized byproduct was significantly higher (12%) compared to when the reaction was conducted at 22°C (4%). acs.org Therefore, precise temperature control is essential for optimizing the yield of TPPTS while minimizing impurities. acs.org

| Temperature (°C) | TPPTS Purity (%) | TPPTS Oxide (%) | Reference |

|---|---|---|---|

| 20 | - | - | acs.org |

| 22 | 90 | 4 | acs.orgacs.org |

| 30 | - | 12 | acs.org |

The molar ratio of sulfur trioxide (SO3) to triphenylphosphine is a key determinant in achieving complete trisulfonation. researchgate.net A sufficient excess of SO3 is required to ensure that all three phenyl rings of the triphenylphosphine molecule are sulfonated. rsc.org Insufficient SO3 will result in a mixture of products with varying degrees of sulfonation, including triphenylphosphine monosulfonate (TPPMS) and triphenylphosphine disulfonate (TPPDS). chemicalbook.comacs.org However, a very large excess of SO3 can increase the likelihood of oxidation and other side reactions. google.com Therefore, optimizing this ratio is a critical step in developing an efficient synthetic protocol for TPPTS.

Regioselectivity and Isomer Formation in Sulfonation

A remarkable feature of the sulfonation of triphenylphosphine is its high regioselectivity. The reaction predominantly yields the 3,3',3''-trisulfonated isomer, also known as meta-TPPTS. wikipedia.org This selectivity is attributed to the electronic effects of the phosphorus atom in the triphenylphosphine molecule. In the strongly acidic medium of oleum, the phosphorus atom is protonated, forming a phosphonium (B103445) ion. wikipedia.org This positively charged center acts as a deactivating, meta-directing group for the subsequent electrophilic aromatic substitution, guiding the incoming sulfonyl group to the meta positions of the phenyl rings. wikipedia.org While the meta-isomer is the major product, the formation of other isomers is generally not reported as a significant issue under typical sulfonation conditions.

Side Product Formation (e.g., Phosphine Oxides, Sulfides) and Mitigation Strategies

The primary challenge in the synthesis of TPPTS is the formation of byproducts, most notably triphenylphosphine oxide (TPPO) and its sulfonated derivatives. acs.orgwikipedia.org The strongly oxidizing nature of oleum can lead to the oxidation of the phosphorus(III) center to phosphorus(V), forming the phosphine oxide. nih.govwikipedia.org The formation of phosphine sulfides has also been observed. acs.org These impurities can be difficult to separate from the desired product and can negatively impact the performance of TPPTS in catalytic applications. acs.org

Several strategies have been developed to mitigate the formation of these side products:

Addition of Boric Acid: One effective method involves the addition of boric acid to the reaction mixture. Boric acid reacts with SO3 to form an anhydride, creating a superacidic medium that enhances the rate of sulfonation while reducing the oxidative power of the free SO3. chemicalbook.comnih.gov This approach has been shown to afford TPPTS with negligible oxidation. chemicalbook.com

Careful pH Adjustment: During the work-up procedure, careful adjustment of the pH is crucial. nih.gov This can help to minimize the amount of phosphine oxide that is co-precipitated with the final product.

Protection of the Phosphorus Atom: Protecting the phosphorus atom from oxidation is a key strategy. The protonation of the phosphine in the acidic medium itself provides a degree of protection. nih.gov In some cases, for related phosphines, Lewis acids have been used as protecting groups to prevent oxidation under severe sulfonation conditions. google.com

Control of Reaction Parameters: As discussed previously, strict control over temperature, reactant concentrations, and reaction time is paramount to suppressing the formation of byproducts. chemicalbook.comacs.org

| Side Product | Reason for Formation | Mitigation Strategy | Reference |

|---|---|---|---|

| Triphenylphosphine Oxide (TPPO) and its sulfonated derivatives | Oxidation of the phosphorus atom by the sulfonating agent (oleum). | Addition of boric acid, careful pH adjustment during work-up, strict control of temperature and SO3 concentration. | chemicalbook.comacs.orgnih.govwikipedia.org |

| Triphenylphosphine Monosulfonate (TPPMS) and Disulfonate (TPPDS) | Incomplete sulfonation due to insufficient SO3, low temperature, or short reaction time. | Use of sufficient excess of SO3, optimized temperature and reaction time. | chemicalbook.comacs.org |

| Sulfonated Phosphine Sulfides | Reaction with sulfur-containing impurities or side reactions. | Controlling reaction conditions to disfavor sulfide (B99878) formation. | acs.org |

Post-Synthetic Modifications and Purification Techniques for this compound

The purification of this compound (TPPTS) following its synthesis is a critical step to ensure high purity, which is essential for its applications, particularly in catalysis. The primary synthetic route, the sulfonation of triphenylphosphine with oleum, often yields by-products, including phosphines with a lower degree of sulfonation and the corresponding phosphine oxide. chemicalbook.com Effective post-synthetic modifications and purification techniques are therefore employed to remove these impurities.

pH Control during Work-up for Purity Enhancement

The work-up procedure following the sulfonation of triphenylphosphine is crucial for minimizing the formation of the primary impurity, this compound oxide (TPPTS-O). Control over the acidity (pH) and temperature during the hydrolysis of excess sulfonating agent is a key strategy for enhancing the purity of the final product. google.com

After the sulfonation reaction, the mixture contains TPPTS and unreacted oleum (H₂SO₄·SO₃). The initial step of the work-up involves hydrolyzing the excess sulfur trioxide (SO₃) to stop the reaction. A patented process details a method where the sulfonation mixture is added to an acidic aqueous solution. google.com During this hydrolysis and the subsequent dilution, maintaining a high sulfuric acid normality is paramount. google.com

Research indicates that at a sulfuric acid normality above 9 N, the phosphorus atom in TPPTS exists predominantly in its protonated, trivalent form (PIII). google.com In this state, it is significantly less susceptible to oxidation. If the acid concentration drops below this threshold, a larger fraction of the phosphine becomes non-protonated and is readily oxidized to the phosphine oxide by residual SO₃ or other oxidizing species present. google.com To ensure the phosphine remains protonated, the hydrolysis and dilution steps are often performed simultaneously at temperatures kept below 20°C to manage the exothermic nature of the dilution of sulfuric acid. google.com

The stability of metal-TPPTS complexes is also pH-dependent. For instance, a palladium-TPPTS complex has been shown to be stable in aqueous solutions over a wide pH range, even up to pH 12, at room temperature. researchgate.net This highlights the importance of pH control not just in the synthesis and purification of the ligand itself, but also in its catalytic applications.

Table 1: Conditions for Purity Enhancement during Hydrolysis

| Parameter | Recommended Condition | Rationale |

| H₂SO₄ Normality | > 9 N | Maintains TPPTS in its protonated form, preventing oxidation to TPPTS-O. google.com |

| Temperature | < 20°C | Controls the exothermic reaction of SO₃ hydrolysis and acid dilution. google.com |

Recrystallization and Isolation Procedures

Following the controlled hydrolysis and neutralization of the reaction mixture, the isolation and purification of TPPTS, typically as its trisodium salt, are achieved through crystallization. This process is designed to separate the desired, fully sulfonated phosphine from by-products. wikipedia.orgatamanchemicals.com

The primary impurities that need to be removed are phosphines with a lower degree of sulfonation, such as triphenylphosphine monosulfonic acid (TPPMS) and triphenylphosphine disulfonic acid (TPPDS), as well as the oxidized by-product, TPPTS-O. google.com The separation of these compounds relies on differences in their solubility properties.

The crude product is often isolated by precipitating the sodium salt from the aqueous solution by adding a water-miscible organic solvent like methanol (B129727) or ethanol (B145695). google.com However, this initial precipitate may still contain significant amounts of impurities. To achieve higher purity, successive recrystallizations are performed. google.com While specific recrystallization solvent systems for TPPTS are proprietary and vary, the principle is analogous to the purification of its precursor, triphenylphosphine. Triphenylphosphine oxide can be removed from triphenylphosphine by recrystallization from hot ethanol or isopropanol, because the more polar oxide is more soluble in these polar solvents than the phosphine. wikipedia.org This principle of leveraging polarity differences is central to the purification of the highly polar TPPTS from the also polar, but structurally different, impurities.

A common challenge is that even after multiple crystallizations, the final product may still contain a notable percentage of the phosphine oxide. google.com Commercial grades of TPPTS are often sold with purities of around 85% or higher. vwr.comscbt.com

Table 2: Common Impurities and Purification Strategies

| Impurity | Chemical Name | Removal Method |

| TPPMS | Triphenylphosphine monosulfonic acid | Successive crystallizations. google.com |

| TPPDS | Triphenylphosphine disulfonic acid | Successive crystallizations. google.com |

| TPPTS-O | This compound oxide | Controlled hydrolysis to prevent formation; separation by crystallization. google.com |

Coordination Chemistry of Tris 3 Sulfophenyl Phosphine Ligands

Ligand Characteristics and Coordination Behavior

Water Solubility and Hydrophilic Character

The most distinguishing feature of Tris(3-sulfophenyl)phosphine (TPPTS) is its exceptional water solubility. Unlike its parent compound, triphenylphosphine (B44618) (PPh₃), which is insoluble in water, TPPTS dissolves readily in aqueous media. This high solubility is a direct result of the three sulfonate (-SO₃⁻) groups attached to the meta-positions of the phenyl rings. These ionic groups interact strongly with polar water molecules through ion-dipole interactions and hydrogen bonding, rendering the entire ligand hydrophilic.

The sodium salt of TPPTS is particularly soluble in water, a property that extends to its transition metal complexes. This high degree of water solubility is the cornerstone of its application in biphasic catalysis, where the TPPTS-metal catalyst resides in the aqueous phase, while the reactants and products are in a separate, immiscible organic phase. This arrangement simplifies catalyst recovery and recycling, a significant advantage in industrial processes. The hydrophilic nature of TPPTS is so pronounced that it has become one of the most extensively used water-soluble ligands in coordination chemistry and catalysis.

| Compound | Solubility in Water |

|---|---|

| This compound trisodium (B8492382) salt (TPPTS) | Soluble researchgate.netias.ac.in |

| Triphenylphosphine (PPh₃) | Insoluble dtu.dk |

Electronic and Steric Properties as a Phosphine (B1218219) Ligand

The coordination behavior of TPPTS is governed by its electronic and steric properties, which are often quantified using Tolman's parameters: the electronic parameter (TEP) and the cone angle (θ).

Electronic Properties: The electronic nature of a phosphine ligand determines the electron density it donates to the metal center. The Tolman electronic parameter is determined by measuring the A₁ C-O vibrational frequency (ν(CO)) of a [LNi(CO)₃] complex, where L is the phosphine ligand. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand. As a Lewis base, TPPTS is considered to be a stronger electron donor than triphenylphosphine. researchgate.net This increased basicity is attributed to the electron-withdrawing sulfonate groups, which influence the phosphorus atom's ability to donate its lone pair of electrons to a metal center.

Steric Properties: The steric bulk of a phosphine ligand is described by the Tolman cone angle, which is the solid angle formed at the metal center by the ligand's substituents. researchgate.net While a specific cone angle for TPPTS is not consistently reported across the literature, it is generally considered to be a sterically demanding ligand due to the three sulfonated phenyl rings. The steric hindrance created by the bulky TPPTS ligands can influence the number of ligands that can coordinate to a metal center and can affect the reactivity and selectivity of the resulting catalyst.

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) of Ni(CO)₃L | Tolman Cone Angle (θ) in degrees |

|---|---|---|

| P(t-Bu)₃ | 2056.1 wikipedia.org | 182 |

| PMe₃ | 2064.1 wikipedia.org | 118 |

| PPh₃ | 2068.9 wikipedia.org | 145 |

| P(OEt)₃ | 2076.3 wikipedia.org | 109 |

Influence of Counterions on Ligand Characteristics (e.g., Sodium vs. Cesium Salt)

The nature of the counterion associated with the sulfonate groups of TPPTS can influence the ligand's properties and the catalytic activity of its metal complexes. This effect is primarily attributed to the differences in the size and hydration of the alkali metal cations. The hydration radii of alkali metal ions decrease down the group: Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺.

Formation and Characterization of Transition Metal Complexes

TPPTS readily forms stable, water-soluble complexes with a variety of transition metals, most notably rhodium and nickel. These complexes are typically synthesized by reacting a suitable metal precursor with the TPPTS ligand in an aqueous solution.

Rhodium-TPPTS Complexes

Rhodium complexes of TPPTS are of significant industrial importance, particularly in the hydroformylation of olefins. researchgate.net The most well-known example is the catalyst used in the Ruhrchemie/Rhône-Poulenc process for the hydroformylation of propene. researchgate.net

Formation: A common precursor for Rh-TPPTS catalysts is HRh(CO)(TPPTS)₃. nih.gov This complex can be prepared from a rhodium salt, TPPTS, and a source of carbon monoxide and hydrogen. The coordination of TPPTS to the rhodium center is crucial for the catalyst's stability and activity in the aqueous phase. Other known complexes include RhCl(CO)(TPPTS)₂. strem.com

Characterization: Rhodium-TPPTS complexes are characterized by various spectroscopic techniques.

NMR Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for characterizing these complexes. The coordination of TPPTS to rhodium results in a downfield shift of the phosphorus signal compared to the free ligand. The coupling between the phosphorus and rhodium nuclei (¹⁰³Rh, I=1/2) provides valuable structural information.

IR Spectroscopy: Infrared spectroscopy is used to identify the presence of other ligands, such as carbonyl (CO) groups. The stretching frequency of the CO ligand is sensitive to the electronic environment of the rhodium center and can provide insights into the electron-donating properties of the TPPTS ligand. For instance, in HRh(CO)(TPPTS)₃, the CO stretching frequency is a key diagnostic feature.

| Complex | ³¹P NMR (δ, ppm) | ¹J(Rh-P) (Hz) | IR (ν(CO), cm⁻¹) |

|---|---|---|---|

| HRh(CO)(TPPTS)₃ | Characteristic downfield shift | Typical values observed for Rh-P coupling | ~1900-2100 |

Nickel-TPPTS Complexes

TPPTS also forms well-defined, water-soluble complexes with nickel, which are of interest for various catalytic applications, including the hydrocyanation of olefins. researchgate.net

Formation: Nickel(0)-TPPTS complexes can be prepared by ligand exchange reactions, for example, by reacting Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) with an excess of TPPTS in an aqueous medium. The resulting complex is typically Ni(TPPTS)₃. The formation of nickel(II) complexes is also possible through reactions with nickel(II) salts.

Characterization: Similar to the rhodium analogues, nickel-TPPTS complexes are characterized by spectroscopic methods.

NMR Spectroscopy: ³¹P NMR spectroscopy is used to monitor the formation of Ni-TPPTS complexes. In aqueous solution, at room temperature, a fast exchange between coordinated and free TPPTS is often observed. At lower temperatures, distinct signals for the coordinated and free ligand can be resolved. For example, in a Ni-TPPTS system, the chemical shift for Ni(TPPTS)₃ has been observed at δ = +23.3 ppm, while the free TPPTS appears at δ = -5.6 ppm.

IR Spectroscopy: For carbonyl-containing nickel complexes, such as those that might be formed in situ during catalytic reactions, IR spectroscopy would be used to detect the C-O stretching frequencies, providing information about the electronic environment of the nickel center.

| Species | ³¹P NMR Chemical Shift (δ, ppm) |

|---|---|

| [Ni(TPPTS)₃CN]⁻ | +29.9 |

| [Ni(TPPTS)₂(CN)₂]²⁻ | +29.3 |

| Ni(TPPTS)₃ | +23.3 |

| Free TPPTS | -5.6 |

Palladium-TPPTS Complexes

The coordination chemistry of palladium with TPPTS is notable for its applications in aqueous-phase catalysis. The complex Pd(TPPTS)₃ is known to readily ionize allyl alcohol in water across a wide pH range. This reaction involves the release of a hydroxide (B78521) ion (OH⁻) and one TPPTS ligand, leading to the formation of the cationic complex [Pd(η³-allyl)(TPPTS)₂]⁺. The released TPPTS can further react reversibly with this cationic palladium complex.

Gold-TPPTS Complexes

Specific research detailing the synthesis and characterization of gold-TPPTS complexes is limited in publicly available literature. However, the coordination chemistry of gold with other phosphine ligands is well-established and can be used to predict the likely behavior of TPPTS.

Gold(I) centers typically form linear, two-coordinate complexes with phosphine ligands, with general formulas such as [Au(PR₃)₂]⁺ or [Au(PR₃)X] (where X is a halide). These complexes are often thermally unstable. nih.gov Gold(III) complexes, on the other hand, are generally more stable and tend to form square-planar or, less commonly, distorted square-pyramidal geometries. mq.edu.au It is plausible that TPPTS would form analogous water-soluble complexes with gold(I) and gold(III), driven by the strong sigma-donor capability of the phosphorus atom. The sulfonate groups would impart high water solubility to these potential complexes.

Ruthenium-TPPTS Complexes

Water-soluble ruthenium complexes of TPPTS have been identified as excellent catalysts, particularly for the dehydrogenation of formic acid. The coordination of TPPTS to ruthenium is influenced by the choice of the metal precursor. For example, reactions starting with ruthenium(III) chloride can involve trisphosphine adducts. In contrast, using hexaaquaruthenium(II) tosylate as a precursor in the presence of TPPTS and formic acid directly yields bisphosphine complexes.

Other Metal-TPPTS Coordination Compounds

The TPPTS ligand is known for its strong ability to coordinate with a range of low-valent transition metals, including rhodium, nickel, and platinum, leading to the formation of non-extractable, water-soluble coordination complexes. thieme-connect.de

Rhodium-TPPTS Complexes: Rhodium complexes with TPPTS are famously used in the Ruhrchemie/Rhône-Poulenc industrial process for the hydroformylation of propylene (B89431). wikipedia.org The rhodium precursor, often HRh(CO)(TPPTS)₃, forms the active catalyst in the aqueous phase. thieme-connect.de The coordination environment around the rhodium center is critical for the catalyst's activity and selectivity. thieme-connect.de

Nickel-TPPTS Complexes: While detailed structural studies are scarce, Ni(0)-TPPTS complexes have been patented for use in the hydrocyanation of olefins and dienes. wikipedia.org The synthesis of nickel(II)-triphenylphosphine complexes, such as dichlorobis(triphenylphosphine)nickel(II), typically involves the reaction of a nickel(II) salt with the phosphine ligand in an appropriate solvent. youtube.com It is expected that Ni-TPPTS complexes would be synthesized via similar routes, resulting in water-soluble analogues.

Platinum-TPPTS Complexes: Platinum is another transition metal that readily forms complexes with phosphine ligands. Platinum(0) can form tetrahedral complexes like Pt(PPh₃)₄, while Platinum(II) typically forms stable, square planar complexes. nih.gov The synthesis of Platinum(II) complexes can be achieved by reacting precursors like K₂PtCl₄ with the phosphine ligand. nih.gov The formation of water-soluble Pt-TPPTS complexes is anticipated, leveraging the established coordination chemistry of platinum with phosphines.

Structural Analysis of this compound Coordination Compounds

Detailed structural analysis of metal-TPPTS complexes through single-crystal X-ray diffraction is not widely available in the literature. Consequently, the following sections are based on the expected structural features derived from analogous metal-phosphine complexes and the inherent chemical properties of the TPPTS ligand.

Geometry and Bond Lengths in Metal-TPPTS Complexes

The geometry of metal-TPPTS complexes is dictated by the preferred coordination number and electronic configuration of the central metal ion.

Geometry: Palladium(II) and Platinum(II) complexes are expected to exhibit a square planar geometry. Gold(I) would likely form linear complexes, while Gold(III) would be square planar. Ruthenium(II) and Rhodium(I) complexes commonly adopt octahedral or square planar/trigonal bipyramidal geometries, respectively.

Bond Lengths: The metal-phosphorus (M-P) bond length is a key parameter. Based on data from analogous triphenylphosphine (PPh₃) complexes, these bond lengths provide an estimate for TPPTS complexes. The electronic nature of TPPTS, being a stronger Lewis base than PPh₃, might lead to slightly shorter M-P bonds due to stronger sigma donation. wikipedia.org

The following table presents representative bond length and angle data from related metal-phosphine complexes to provide an estimation for TPPTS coordination compounds.

| Complex Type | Parameter | Value | Reference |

| Ruthenium(II)-Phosphine | Ru-P Bond Length | 2.238 - 2.373 Å | researchgate.net |

| Ruthenium(II)-Phosphine | P-Ru-P Angle | 157.78 - 160.04° | researchgate.net |

| Thorium-Ruthenium | Th-Ru Bond Length | 3.1227 Å | mdpi.com |

| Thorium-Ruthenium | Ru-C (carbonyl) | 1.844 Å | mdpi.com |

| Gold(I)-Phosphine | P-Au Bond Length | 2.239 Å | mdpi.com |

| Gold(I)-Phosphine | P-Au-Cl Angle | 178.5° | mdpi.com |

Intermolecular Interactions and Crystal Packing

While specific crystal packing diagrams for TPPTS complexes are unavailable, the molecular structure of the TPPTS ligand itself dictates the primary intermolecular forces that would govern its solid-state architecture. The most prominent features of the TPPTS trisodium salt are the three sulfonate groups (-SO₃⁻Na⁺) attached to the phenyl rings.

These ionic groups are expected to dominate the crystal packing through several key interactions:

Ionic Interactions: Strong electrostatic interactions between the negatively charged sulfonate groups and the sodium counter-ions would form a primary network holding the molecules together in the crystal lattice.

π-π Stacking: The three phenyl rings of the TPPTS ligand provide opportunities for π-π stacking interactions. These weaker, non-covalent interactions would likely serve as secondary forces, influencing the arrangement of the molecules into columns or layers within the crystal. rsc.org

In essence, the crystal packing of metal-TPPTS complexes would be a complex interplay between strong, directional hydrogen bonds and ionic forces, supplemented by weaker, dispersive forces like stacking interactions. nih.gov

Applications of Tris 3 Sulfophenyl Phosphine in Homogeneous Catalysis

Hydroformylation Reactions Catalyzed by Tris(3-sulfophenyl)phosphine Complexes

Catalytic Activity and Turnover Frequencies (TOF)

The catalytic activity of rhodium complexes incorporating TPPTS ligands in hydroformylation reactions is well-documented, with Turnover Frequencies (TOFs) indicating high efficiency. The TOF, defined as the moles of converted substrate per mole of catalyst per hour, is a critical metric for evaluating catalyst performance. For the hydroformylation of long-chain alkenes, such as 1-dodecene, a Rh/TPPTS system in a methanol (B129727) medium has demonstrated a TOF as high as 3323 h⁻¹ nih.gov. Under these conditions, the reaction mixture becomes a single phase, promoting homogeneous catalysis, with conversions and selectivities to aldehydes reaching 99.7% and 99.2%, respectively nih.gov.

In biphasic systems, which are more common for shorter-chain olefins, Rh/TPPTS catalysts also exhibit significant activity. For the hydroformylation of 1-octene in a liquid-liquid biphasic system, an average TOF of 2739 h⁻¹ has been achieved nih.gov. Research has also shown that for various olefins, simple Rh/TPPTS complexes can achieve TOFs ranging from 255 to 1245 h⁻¹ under moderate conditions mdpi.com. Furthermore, in the gas-phase hydroformylation of ethylene using a supported ionic liquid-phase (SILP) catalyst, the cesium salt of TPPTS (TPPTS-Cs₃) enabled a TOF greater than 2000 h⁻¹, significantly higher than its sodium counterpart (TOF < 250 h⁻¹) researchgate.netdtu.dk.

The table below summarizes the catalytic activity of TPPTS-based systems across different substrates and reaction conditions.

| Substrate | Catalyst System | Reaction Conditions | TOF (h⁻¹) | Conversion (%) | Aldehyde Selectivity (%) |

| 1-Dodecene | HRh(CO)(TPPTS)₃ | Methanol, Homogeneous | 3323 | 99.7 | 99.2 |

| 1-Octene | Rh/TPPTS | Biphasic, 120 °C, 10 MPa | 2739 | 92 | ~60 |

| Ethylene | Rh-TPPTS-Cs₃ | SILP, Gas-phase | >2000 | - | - |

| Various Olefins | Rh/TPPTS | Biphasic, Moderate | 255 - 1245 | - | - |

Stability of Hydroformylation Catalyst Systems

A key advantage of using TPPTS in hydroformylation is the exceptional stability of the resulting catalyst systems, which is crucial for industrial applications like the Ruhrchemie/Rhône-Poulenc process nih.govwikipedia.org. The rhodium complex, typically RhH(CO)(TPPTS)₃, demonstrates high activity and stability in aqueous environments, allowing for efficient catalyst recycling with minimal loss of performance researchgate.net.

The robustness of these systems is highlighted in continuous process studies. For instance, a biphasic hydroformylation-hydrogenation sequence for a C₅-C₁₀ olefin mixture was operated continuously for 37 hours, achieving a total turnover number of 23,679 with the Rh/TPPTS catalyst system nih.gov. This long-term stability is critical for the economic viability of large-scale chemical production.

Despite their general stability, deactivation mechanisms can occur. These processes include the oxidative degradation of the phosphine (B1218219) ligand and the formation of inactive rhodium carbonyl clusters rsc.orgrsc.org. Understanding these deactivation pathways is essential for optimizing reaction conditions to prolong catalyst lifetime. For example, maintaining an appropriate excess of the TPPTS ligand can help stabilize the active catalytic species and prevent the formation of less active or inactive rhodium complexes nih.govnih.gov. In some cases, thermal instability during product distillation can decrease catalytic activity, though this can be mitigated by the addition of stabilizing agents bohrium.com.

Hydrogenation Reactions Utilizing this compound Ligands

The water-solubility imparted by the TPPTS ligand is also highly beneficial for hydrogenation reactions, enabling aqueous two-phase catalysis that simplifies product separation and catalyst recovery mdpi.com.

Rhodium complexes of TPPTS are effective catalysts for the hydrogenation of a variety of olefins in aqueous media mdpi.com. This methodology is particularly advantageous for enhancing the recyclability of the expensive rhodium catalyst while maintaining high conversion and selectivity mdpi.com. While much of the literature focuses on simple alkenes, the Rh/TPPTS system has also been shown to be active for the hydroformylation of functionalized olefins, such as eugenol, estragole, and safrole, indicating the catalyst's tolerance to various functional groups which is also a desirable trait in hydrogenation catalysts researchgate.net. The ability to hydrogenate substrates with additional functionalities without affecting those groups is a significant advantage in the synthesis of fine chemicals.

The primary role of the TPPTS ligand in hydrogenation is to render the transition metal catalyst soluble in an aqueous phase. The three sulfonate (-SO₃Na) groups on the ligand ensure that the entire metal-ligand complex has high water solubility, while the substrates and products remain preferentially in an immiscible organic phase nih.govwikipedia.org. This phase separation is the cornerstone of aqueous biphasic catalysis.

After the reaction is complete, the organic phase containing the hydrogenated product can be easily separated by decantation, leaving the aqueous phase with the dissolved catalyst behind. This aqueous catalyst solution can then be recycled for subsequent batches with minimal processing. This elegant solution to the catalyst-product separation problem combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts, representing a significant advancement in green chemistry nih.govresearchgate.net.

Cross-Coupling Reactions Enabled by this compound Catalysts

The utility of TPPTS extends to carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-couplings, where its water-solubility allows the reactions to be performed in environmentally benign aqueous media.

The Suzuki-Miyaura coupling, a powerful method for synthesizing biaryl compounds, traditionally uses organic solvents. The development of water-soluble ligands like TPPTS has enabled this reaction to be conducted in water, which is often safer and more environmentally friendly researchgate.net. A palladium catalyst system incorporating the TPPTS ligand has been successfully employed for the Suzuki coupling of 8-bromoguanosine phosphates, demonstrating its applicability in the complex synthesis of modified nucleosides for biochemical applications researchgate.net.

The general mechanism for the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst nih.govyoutube.com. In an aqueous system using a Pd/TPPTS catalyst, the hydrophilic ligand helps to stabilize the palladium species in the aqueous phase, facilitating the reaction of water-soluble or partially soluble substrates. This approach is particularly valuable for the synthesis of polar, functionalized molecules such as pharmaceuticals and biologically active compounds researchgate.netnih.gov.

Hiyama Coupling Reactions

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides to form carbon-carbon bonds. A comprehensive review of the literature did not yield specific examples of this compound being employed as a ligand in Hiyama coupling reactions. Research in this area has predominantly focused on other phosphine ligands or phosphine-free catalyst systems. For instance, studies have explored the use of electron-deficient phosphine ligands like tris(4-fluorophenyl)phosphine in conjunction with a heterogeneous Pd/C catalyst for the Hiyama coupling of aryl halides with aryltrialkoxysilanes in an aqueous toluene medium nih.gov. While this highlights the utility of aqueous conditions and phosphine ligands in Hiyama couplings, direct application of TPPTS was not found in the surveyed literature.

Heck Coupling and Related C-C Bond Formations

The Heck reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. Despite the advantages of aqueous-phase catalysis and the common use of water-soluble phosphine ligands, specific studies detailing the application of this compound in Heck coupling reactions are not prevalent in the reviewed scientific literature. Much of the research on aqueous Heck reactions has explored other water-soluble phosphine ligands or phosphine-free catalytic systems.

Modification of Biomolecules (e.g., Nucleosides)

A significant application of this compound is in the palladium-catalyzed modification of biomolecules, particularly unprotected nucleosides, in aqueous media. The high water solubility of the TPPTS ligand allows for the creation of water-soluble palladium catalysts that can operate under biocompatible conditions. These catalysts are effective for a variety of coupling reactions on unprotected halonucleosides, enabling the functionalization of these key biochemical building blocks without the need for protective group chemistry. digitellinc.combohrium.com

This methodology has been extended to the direct functionalization of halonucleotides, as well as RNA and DNA oligonucleotides that contain halogenated bases. bohrium.com The ability to perform these modifications in water is a significant advantage, opening avenues for applications such as the development of therapeutic agents, biochemical probes, and diagnostic tools. The use of Pd-TPPTS catalysts has been highlighted in the Suzuki coupling of modified DNA within whole cells and tissue samples, demonstrating the robustness and biocompatibility of this catalytic system. bohrium.com

Other Catalytic Transformations Involving this compound

Beyond C-C coupling reactions, this compound is a crucial ligand in several other industrially important catalytic processes. Its water-soluble nature is key to the efficiency and environmental profile of these transformations.

Hydrocyanation of Olefins and Dienes

The hydrocyanation of olefins and dienes is a significant industrial process for the synthesis of nitriles, which are valuable intermediates in the production of polymers and other chemicals. The nickel-catalyzed hydrocyanation of butadiene to produce adiponitrile, a precursor to nylon-6,6, is a landmark example of a large-scale homogeneous catalytic process. While the industrial DuPont process primarily utilizes aryl phosphite-modified nickel catalysts, the development of water-soluble phosphine ligands like TPPTS has been a subject of interest. rsc.org

The use of a Ni(0)-TPPTS catalyst system for the hydrocyanation of olefins and dienes was patented by E.G. Kuntz, highlighting its potential in this field. This approach allows for the reaction to be carried out in a two-phase system, simplifying the separation of the product from the catalyst.

Below is a table summarizing representative findings in nickel-catalyzed hydrocyanation, illustrating the types of substrates and general conditions employed.

| Substrate | Catalyst System | Key Features |

| Butadiene | Nickel(0) / Aryl Phosphite Ligands | Industrial process for adiponitrile synthesis. rsc.org |

| Olefins and Dienes | Ni(0) / TPPTS | Patented two-phase catalytic system. |

| 1,3-Dienes | Nickel / Chiral Bisphosphite Ligands | Enantioselective hydrocyanation for the synthesis of chiral nitriles. nih.gov |

Telomerization of Dienes

The telomerization of dienes, particularly the dimerization of 1,3-butadiene with the simultaneous addition of a nucleophile, is an atom-economical method to produce functionalized C8 compounds. Palladium complexes containing phosphine ligands are effective catalysts for this reaction. The use of a Pd(0)-TPPTS catalyst system for the telomerization of butadiene to 2,7-octadien-1-ol was patented, demonstrating the applicability of TPPTS in this transformation.

Research in this area has also explored other functionalized phosphine ligands. For instance, palladium complexes with methoxy-functionalized triphenylphosphine (B44618) ligands have shown high activity in the telomerization of 1,3-butadiene with glycerol. nih.gov These studies underscore the importance of ligand design in controlling the activity and selectivity of the catalytic system.

The following table presents data on the palladium-catalyzed telomerization of 1,3-butadiene with different alcohol nucleophiles using a Pd/TOMPP (tris-(o-methoxyphenyl)phosphine) catalyst system, which provides a point of comparison for the reactivity of functionalized phosphine ligands.

| Nucleophile | Product(s) | Yield (%) | TOF (h⁻¹) | TON |

| 1,2-Propanediol | Mono-telomer | >70 | - | - |

| 1,2-Butanediol | Mono-telomer | >70 | 300,000 | 7800 |

| Glycerol | Mono- and Di-ethers | High | - | - |

Data from studies on the Pd/TOMPP catalyst system illustrate the high efficiency achievable with functionalized phosphine ligands in the telomerization of 1,3-butadiene. rsc.org

Isomerization Reactions of Olefinic Compounds

The isomerization of olefins is a fundamental organic reaction with applications in both laboratory synthesis and industrial processes. Transition metal complexes, particularly those of rhodium and ruthenium with phosphine ligands, are known to be effective catalysts for olefin isomerization. For example, rhodium complexes with triphenylphosphine, such as [Rh(Ph₃P)₃Cl], have been shown to catalyze the isomerization of olefins, with the reaction being influenced by factors such as the presence of oxygen and the solvent used. rsc.org

While specific studies focusing solely on the use of this compound for general olefin isomerization are not widely reported, its application in related transformations has been noted. For instance, a water-soluble catalyst system based on a rhodium salt and TPPTS is utilized in an addition reaction that is a key step in the industrial synthesis of vitamins A and E. This process likely involves isomerization of olefinic intermediates.

| Catalyst System | Substrate(s) | Transformation |

| [Rh(Ph₃P)₃Cl] | cis-2-Pentene | Isomerization to trans-2-pentene and 1-pentene. |

| RuClH(CO)(PPh₃)₃ | α,β-Unsaturated esters/amides/ketones | Double bond migration. researchgate.net |

| Rhodium salt / TPPTS | Olefinic intermediates | Addition and likely isomerization in vitamin synthesis. |

Allylic Functionalization Reactions (e.g., Allylation)

This compound (TPPTS) is a crucial water-soluble ligand in palladium-catalyzed allylic functionalization reactions, most notably the Tsuji-Trost reaction. academie-sciences.frwikipedia.org Its high solubility in water allows for reactions to be conducted in aqueous or biphasic systems, which simplifies catalyst recovery and recycling, aligning with the principles of green chemistry.

The key catalytic species is a palladium(0) complex coordinated with TPPTS ligands. The generally accepted mechanism for these reactions begins with the coordination of the Pd(0)-TPPTS catalyst to the double bond of the allylic substrate. organic-chemistry.org This is followed by oxidative addition, where the leaving group on the allylic substrate is expelled, leading to the formation of a cationic η³-allyl palladium(II) intermediate. wikipedia.orgorganic-chemistry.org This electrophilic intermediate is then attacked by a nucleophile. The high water solubility of the TPPTS ligand ensures that the palladium catalyst remains in the aqueous phase, facilitating its separation from the organic products.

Research has demonstrated the efficacy of Pd(0)-TPPTS systems in the allylation of various nucleophiles using different allylic substrates. For example, the Pd(TPPTS)₃ complex readily reacts with primary allylic alcohols such as allyl alcohol, butenol, prenol, geraniol, and cinnamyl alcohol in water across a wide pH range. researchgate.net This reaction forms the corresponding water-soluble cationic palladium complex, [Pd(η³-allyl)(TPPTS)₂]⁺, which is the key intermediate for subsequent nucleophilic attack. researchgate.net

One of the challenges in these catalytic systems is the stability of the catalyst. Under certain conditions, particularly at elevated temperatures (e.g., 80°C), the active catalyst can decompose, leading to the precipitation of metallic palladium. researchgate.net Studies have shown that the TPPTS ligand itself can undergo side reactions that contribute to this instability. For instance, at a pH above 10, the allylphosphonium salt of TPPTS can decompose to form this compound oxide (OTPPTS) and propylene (B89431). researchgate.net

The table below summarizes representative examples of allylic functionalization reactions using palladium-TPPTS catalyst systems.

| Allylic Substrate | Nucleophile | Catalyst System | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|---|

| Allyl Alcohol | TPPTS (self-allylation) | Pd(TPPTS)₃ | Aqueous solution, room temperature, varying pH | Forms [Pd(η³-allyl)(TPPTS)₂]⁺ and an allylphosphonium salt of TPPTS. The complex is stable up to pH 12 at room temperature but precipitates at 80°C. | researchgate.net |

| Primary Allylic Alcohols (e.g., butenol, prenol) | Various | Pd(TPPTS)₃ | Aqueous media | Successfully ionizes various allylic alcohols to produce the active hydrosoluble cationic palladium complex. | researchgate.net |

| Allylic Acetates | Carbon, Nitrogen, Oxygen, and Sulfur-based nucleophiles | Palladium(0) with TPPTS | Biphasic systems (e.g., water/organic solvent) | TPPTS is an effective ligand for the Tsuji-Trost reaction in aqueous biphasic systems, allowing for catalyst recycling. | academie-sciences.fr |

Oxygen Atom Transfer (OAT) Reactions

In the context of Oxygen Atom Transfer (OAT) reactions, this compound (TPPTS) functions as a water-soluble oxygen atom acceptor. OAT reactions are fundamental processes where an oxygen atom is transferred from an oxygen donor to an acceptor. Tertiary phosphines are commonly used as oxygen acceptors in model studies of these reactions, being converted to their corresponding phosphine oxides. nih.gov

The driving force for this reaction is the formation of the thermodynamically stable phosphorus-oxygen double bond in the resulting phosphine oxide. For TPPTS, the reaction can be represented as:

TPPTS + [O] → OTPPTS

Here, [O] represents an oxygen atom from a donor molecule, and OTPPTS is the corresponding this compound oxide. The high water solubility of both TPPTS and OTPPTS makes this reagent system suitable for OAT reactions in aqueous media.

A notable application of TPPTS in OAT is demonstrated in certain catalytic cycles and decomposition pathways. For instance, during palladium-catalyzed allylic substitution reactions in water, the decomposition of an allylphosphonium TPPTS intermediate at high pH (>10) proceeds via an OAT mechanism where water (via hydroxide) acts as the oxygen source, leading to the formation of OTPPTS and propylene. researchgate.net In this scenario, the palladium complex catalyzes the oxidation of TPPTS into its oxide, while the allylic alcohol is effectively reduced. researchgate.net

The table below details specific instances where TPPTS participates in oxygen atom transfer processes.

| Oxygen Donor | Oxygen Acceptor | Reaction Context | Product | Significance | Reference |

|---|---|---|---|---|---|

| Hydroxide (B78521) Ion (from water) | TPPTS (via an allylphosphonium intermediate) | Decomposition pathway in Pd-catalyzed allylation at pH > 10 | This compound oxide (OTPPTS) | Demonstrates a catalyst decomposition pathway involving OAT and highlights the role of TPPTS as a reducing agent. | researchgate.net |

| Various Oxidants | TPPTS | General OAT reaction | This compound oxide (OTPPTS) | The formation of OTPPTS can influence the catalytic performance in other reactions, such as hydroformylation, by altering the ligand-to-metal ratio. | researchgate.net |

Catalyst Recovery and Recycling Methodologies for Tris 3 Sulfophenyl Phosphine Systems

Strategies for Catalyst Separation from Reaction Products

The inherent water solubility of metal complexes of TPPTS is the key property exploited in most separation strategies. These methods aim to confine the catalyst in an aqueous phase while the typically less polar organic products form a separate, immiscible phase.

Aqueous biphasic catalysis is the most established and commercially implemented method for recycling TPPTS-based catalysts. This technique leverages the high solubility of the Rh-TPPTS catalyst in water and the low solubility of the organic reactants and products in the aqueous phase. nih.gov

The prime industrial example of this methodology is the Ruhrchemie/Rhône-Poulenc process for the hydroformylation of propene to n-butyraldehyde. nih.govbit.edu.cn In this continuous process, the gaseous reactants (propene, CO, H₂) are passed through an aqueous solution of the rhodium-TPPTS catalyst in a stirred-tank reactor. scilit.com The reaction occurs at the aqueous-organic interface or within the aqueous phase. Upon exiting the reactor, the mixture is directed to a phase separator or decanter. nih.gov Due to the immiscibility and density difference between the aqueous catalyst solution and the organic product phase, they form two distinct layers. odu.edu The lighter organic product phase, containing butyraldehyde, is simply decanted from the top, while the heavier aqueous phase containing the intact catalyst is recycled back to the reactor. bit.edu.cnnih.gov

This elegant approach offers several advantages:

Simplicity: The separation is achieved by a straightforward physical process (decantation) without the need for chemical agents or complex equipment. bit.edu.cn

Efficiency: Catalyst losses are minimized due to the extremely low solubility of the catalyst complex in the organic product phase, leading to rhodium leaching of less than 1 ppb.

Mild Conditions: The separation occurs under low-temperature conditions, preserving the integrity and activity of the catalyst.

This method combines the high activity and selectivity of a homogeneous catalyst with the ease of separation characteristic of a heterogeneous catalyst. bit.edu.cn

Supported Aqueous Phase Catalysis (SAPC) represents a refinement of the biphasic concept, aiming to further immobilize the catalyst and prevent any potential leaching. In SAPC, a thin film of the aqueous solution containing the TPPTS catalyst is adsorbed onto the surface of a high-surface-area, hydrophilic solid support, such as silica (B1680970) (SiO₂). acs.org This effectively heterogenizes the homogeneous catalyst.

The reaction is then carried out in a continuous gas phase or a liquid organic phase. Reactants diffuse from the mobile phase to the stationary aqueous film to react, and the products diffuse back out. This methodology offers the benefits of both homogeneous catalysis (high activity due to molecularly dispersed active sites) and heterogeneous catalysis (ease of separation). acs.org

Research on the hydroformylation of 1-hexene (B165129) has demonstrated the effectiveness of this approach. A supported aqueous-phase catalyst (SAP/Rh-SiO₂) and a supported rhodium catalyst directly modified with TPPTS ligands (TPPTS-Rh/SiO₂) were prepared. Both systems showed high activity and selectivity, comparable to the homogeneous biphasic system, but with the added advantage of the catalyst being fixed on a solid support, which simplifies the reactor design and product-catalyst separation. acs.org The catalytic performance, particularly the molar ratio of ligand to rhodium, was found to be a critical parameter, similar to conventional biphasic systems. acs.org

Gas-Expanded Liquids (GXLs) are a class of tunable solvents that can facilitate catalyst separation. A GXL is formed when a compressible gas, most commonly carbon dioxide (CO₂), dissolves in a liquid solvent, causing it to expand and altering its physical properties, such as density and solvent power. researchgate.net This "tunability" can be exploited for catalyst recovery.

In a typical application, the homogeneous reaction is carried out in an organic solvent. After the reaction is complete, the system is pressurized with CO₂. The dissolution of CO₂ into the organic solvent reduces its solvent power for the polar catalyst complex. Consequently, the catalyst, which may be a rhodium-phosphine complex, precipitates out of the solution and can be easily separated by filtration or decantation. researchgate.net The product remains dissolved in the CO₂-expanded liquid. After separation, the CO₂ is simply vented, returning the product-solvent mixture to its original state, from which the product can be isolated.

While specific studies focusing solely on TPPTS in GXLs are limited, the principle has been successfully applied to similar rhodium-phosphine catalyst systems. For instance, in the reductive hydroformylation of olefins, supercritical CO₂ (scCO₂) has been used as an extracting solvent to separate product alcohols from a stationary catalyst phase, enabling catalyst recycling over numerous runs with minimal leaching. researchgate.netrsc.org This demonstrates the potential of compressed gases as a green and efficient tool for recovering homogeneous catalysts.

Microemulsions are thermodynamically stable, transparent, and isotropic dispersions of two immiscible liquids (e.g., oil and water) stabilized by an interfacial film of surfactant molecules. These systems create nano-scale domains (micelles or reverse micelles) that can selectively solubilize catalysts and reactants, providing an exceptionally high interfacial area for reaction. researchgate.net

The phase behavior of microemulsions is highly sensitive to changes in temperature or composition. This property can be harnessed to achieve catalyst separation and recycling. For example, a reaction can be conducted in a single-phase microemulsion where the aqueous Rh-TPPTS catalyst, organic substrate, and surfactant form a homogeneous system, ensuring high reaction rates. After the reaction, a change in temperature or the addition of a component can induce a phase transition, breaking the microemulsion into two or three distinct phases (e.g., an aqueous catalyst phase, an organic product phase, and a surfactant phase). researchgate.net

In a study on the hydrogenation of dimethyl itaconate using a Rh-TPPTS catalyst, various surfactant systems were employed to facilitate catalyst recycling. researchgate.net

Anionic Surfactant (DOSS): A biphasic system using dioctyl sulfosuccinate (B1259242) sodium salt (DOSS) allowed the catalyst to be recycled for 3 consecutive runs.

Non-ionic Surfactant (OP9.5EO): A three-phase system using p-tert-octylphenoxy polyethoxyethanol allowed for 4 runs.

Non-ionic Surfactant (C10EO5): A three-phase system with alkyl polyethylene (B3416737) glycol ether was used for 2 recycling runs.

This method allows for the advantages of homogeneous catalysis during the reaction, followed by a simple phase separation for product isolation and catalyst recovery. researchgate.net

Evaluation of Catalyst Performance in Recycling

To assess the efficacy of a recycling strategy, it is crucial to quantify the catalyst's stability and productivity over its lifetime. Key metrics used for this evaluation are the Turnover Number (TON) and the Total Turnover Number (TTN).

The Turnover Number (TON) is a dimensionless quantity that represents the number of moles of substrate converted per mole of catalyst before it becomes deactivated. acs.orgmdpi.com It is a measure of the catalyst's productivity.

TON = (moles of substrate converted) / (moles of catalyst)

Research on various catalytic systems using TPPTS has demonstrated impressive recycling performance, as highlighted by their TON and TTN values.

| Catalytic System | Reaction | Recycling Method | Number of Runs | Reported TON / TTN | Key Findings |

|---|---|---|---|---|---|

| Rh-TPPTS in NMP/Water | Hydroformylation of 1-Octene | Multiphase Separation | Continuous (150 h) | TTN: 278,547 | Extremely high catalyst longevity and stability in continuous operation. |

| HRh(CO)(TPPTS)₃ in Methanol (B129727)/Water | Hydroformylation of 1-Hexene | Phase Separation (Decantation) | 8 | TON: 11,880 (in 1 hour) | Catalyst recycled seven times without significant loss of activity. researchgate.net |

| Rh-TPPTS in Microemulsion (OP9.5EO) | Hydrogenation of Dimethyl Itaconate | Induced Phase Separation | 4 | TTN: 1,500 | Successful recycling in a three-phase microemulsion system. researchgate.net |

| Rh-TPPTS in Microemulsion (DOSS) | Hydrogenation of Dimethyl Itaconate | Induced Phase Separation | 3 | TTN: 1,200 | Demonstrates recycling viability in an anionic surfactant system. researchgate.net |

| Rh-TPPTS in Methanol | Hydroformylation of Long-Chain Alkenes | Precipitation/Centrifugation | 6 | TOF: 3,323 h⁻¹ | Catalyst reused five times with rhodium leaching less than 0.03%. |

Note: TON (Turnover Number), TTN (Total Turnover Number), TOF (Turnover Frequency), NMP (N-methyl-2-pyrrolidone), DOSS (Dioctyl sulfosuccinate sodium salt).

These studies underscore that with the right separation strategy, TPPTS-based catalysts can be recycled effectively, achieving high total turnover numbers that make them suitable for industrial-scale applications.

Leaching and Stability of Metal-TPPTS Complexes

The efficacy of catalytic systems employing Tris(3-sulfophenyl)phosphine (TPPTS) is intrinsically linked to the stability of the metal-ligand complex and the extent of metal leaching into the product phase. Leaching, the loss of the active metal component from the catalyst phase, is a significant challenge in homogeneous catalysis, leading to economic losses and product contamination.

In aqueous biphasic systems, a key advantage of TPPTS-based catalysts is the confinement of the catalyst to the aqueous phase, which minimizes leaching into the organic product phase. However, leaching can still occur, influenced by various reaction parameters. For instance, in the hydroformylation of higher olefins, challenges related to catalyst leaching persist. researchgate.net The addition of excess TPPTS has been observed to decrease the leaching of cobalt complexes from the aqueous phase to the organic phase. researchgate.net

In continuous-flow systems using supercritical CO2 and ionic liquids, rhodium leaching from TPPTS complexes can be as low as 0.012 ppm under optimal conditions. nih.gov However, leaching significantly increases at low partial pressures of carbon monoxide and hydrogen. nih.gov Furthermore, the presence of oxygen impurities can lead to the oxidation of the phosphine (B1218219) ligand, resulting in increased rhodium leaching. nih.gov

Table 1: Factors Influencing Leaching and Stability of Metal-TPPTS Complexes

| Factor | Observation | Impact on Catalyst System | Reference |

|---|---|---|---|

| Temperature | Palladium-TPPTS complexes precipitate at 80°C. | Decreased catalyst lifespan and activity. | researchgate.net |

| pH | Palladium-TPPTS complexes are stable up to pH 12 at room temperature. | Defines the operational pH window for the catalyst. | researchgate.net |

| Gas Partial Pressure | Low CO/H2 partial pressures increase rhodium leaching. | Higher catalyst loss and product contamination. | nih.gov |

| Oxygen Impurities | Leads to phosphine oxidation and greater rhodium leaching. | Reduced catalyst stability and performance. | nih.gov |

| Excess Ligand | Addition of TPPTS can decrease cobalt complex leaching. | Improved catalyst retention in the aqueous phase. | researchgate.net |

Advances in Continuous-Flow Catalytic Systems with TPPTS

Continuous-flow chemistry has emerged as a powerful technology for process intensification, offering benefits such as enhanced safety, rapid optimization, and easier scalability. rsc.orgmdpi.com The integration of TPPTS-based catalysts into continuous-flow systems represents a significant advancement in sustainable chemical synthesis. mdpi.com

A notable application is in the continuous, fixed-bed gas-phase hydroformylation of olefins. dtu.dkbohrium.com Supported Ionic Liquid-Phase (SILP) catalysts, which immobilize the Rh-TPPTS complex in a thin layer of ionic liquid on a solid support, have shown high activity and stability in these systems. researchgate.net This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of product-catalyst separation characteristic of heterogeneous catalysis.

In one such system for the hydroformylation of ethylene, a SILP catalyst with a cesium salt of TPPTS (TPPTS-Cs3) on a SiO2 support demonstrated superior catalytic activity compared to its sodium salt counterpart (TPPTS-Na3). dtu.dkbohrium.comresearchgate.net This highlights the importance of both the ligand's counter-ion and the support material in optimizing catalyst performance in continuous-flow reactors. bohrium.comresearchgate.net

Another advanced continuous-flow process utilizes a biphasic system of supercritical carbon dioxide (scCO2) and an ionic liquid. nih.gov In this setup, the Rh-TPPTS catalyst is dissolved in the ionic liquid phase. The reactants are delivered, and products are removed by the scCO2 phase, which acts as a transport vector. nih.gov This system allows for the hydroformylation of less volatile alkenes and can operate continuously for several weeks without apparent catalyst degradation under specific conditions. nih.gov Catalyst turnover frequencies as high as 500 h⁻¹ have been achieved, with rhodium leaching kept to a minimum. nih.gov

Table 2: Performance of TPPTS in Continuous-Flow Hydroformylation Systems

| System Type | Substrate | Support/Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Supported Ionic Liquid-Phase (SILP) | Ethylene | SiO2 Support | TPPTS-Cs3 showed superior activity to TPPTS-Na3. | dtu.dkresearchgate.net |

| Supercritical Fluid-Ionic Liquid (SCF-IL) | 1-Dodecene | Ionic Liquid / scCO2 | Achieved turnover frequencies up to 500 h⁻¹; Rh leaching as low as 0.012 ppm. | nih.gov |

Theoretical and Spectroscopic Investigations of Tris 3 Sulfophenyl Phosphine

Computational Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful tool for probing the properties of phosphine (B1218219) ligands like TPPTS. These computational methods allow for a detailed examination of the molecule's structure and its influence on the behavior of metal complexes.

DFT calculations reveal significant electronic effects stemming from the sulfonate (-SO₃⁻) groups on the phenyl rings of TPPTS. The sulfonation of the parent triphenylphosphine (B44618) (PPh₃) at the meta-positions modifies the ligand's electronic properties. The sulfonate group is an electron-withdrawing group, which influences the electron density at the phosphorus atom. This modification affects the ligand's σ-donor and π-acceptor capabilities, which are crucial for its coordination chemistry. As a Lewis base, TPPTS is considered stronger than triphenylphosphine. wikipedia.org

The steric bulk of a phosphine ligand is a critical factor in determining the stability, coordination number, and reactivity of its metal complexes. wikipedia.org The most common metric for quantifying this property is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a defined distance from the central metal atom. wikipedia.org

For TPPTS, the cone angle has been determined from DFT-optimized structures. These calculations show that TPPTS is a sterically demanding ligand. The identity of the counterion associated with the sulfonate groups can have a significant impact on the calculated cone angle. acs.org

| Ligand | Calculated Cone Angle (θ) | Reference Compound | Reference Cone Angle (θ) |

|---|---|---|---|

| Tris(3-sulfophenyl)phosphine trisodium (B8492382) (TPPTS·Na₃) | 165° | Triphenylphosphine (PPh₃) | 145° |

| Tri(2,4-dimethyl-5-sulfonatophenyl)phosphine trisodium (TXPTS·Na₃) | 206° | ||

| Tri(4-methoxy-2-methyl-5-sulfonatophenyl)phosphine trisodium (TMAPTS·Na₃) | 208° |

Data sourced from DFT-optimized structures. acs.orgwikipedia.org

As shown in the table, the calculated cone angle for TPPTS·Na₃ is 165°, which is significantly larger than that of its parent compound, triphenylphosphine (145°). acs.orgwikipedia.org This increased steric bulk is attributed to the presence of the sulfonate groups. The table also includes data for even larger sulfonated phosphines, TXPTS and TMAPTS, highlighting how substitutions on the phenyl rings can further augment the ligand's steric profile. acs.org

Computational studies are invaluable for elucidating the complex mechanisms of catalytic reactions involving TPPTS. Rhodium complexes of TPPTS are famously used in the industrial hydroformylation of alkenes, a process that converts alkenes, H₂, and CO into aldehydes. wikipedia.org

DFT investigations of the hydroformylation catalytic cycle, often following the Heck and Breslow mechanism, provide detailed energy profiles for the elementary steps involved. nih.gov These steps typically include:

Ligand dissociation from the rhodium precursor.

Alkene coordination.

Migratory insertion of the alkene into the Rh-H bond.

CO coordination.

Migratory insertion of CO to form an acyl complex.

Oxidative addition of H₂.

Reductive elimination of the aldehyde product, regenerating the catalyst.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the characterization of TPPTS and its metal complexes, providing direct experimental evidence of its structure and bonding.

NMR spectroscopy is a primary tool for characterizing TPPTS.

³¹P NMR Spectroscopy : The ³¹P nucleus is highly sensitive for NMR, and its chemical shift (δ) is a direct probe of the electronic environment of the phosphorus atom. For triarylphosphines, the chemical shifts typically appear in a characteristic range. The ³¹P NMR spectrum of TPPTS shows a single resonance, consistent with its C₃ symmetry. The chemical shift for TPPTS is shifted compared to the parent triphenylphosphine (δ ≈ -5 ppm), reflecting the electronic influence of the meta-sulfonate groups. Monitoring this signal is crucial for studying reactions, such as the synthesis of TPPTS itself or its oxidation to the corresponding phosphine oxide, which results in a significant downfield shift of the ³¹P signal. acs.org

¹H NMR Spectroscopy : The ¹H NMR spectrum of TPPTS provides information about the protons on the phenyl rings. Due to the meta-substitution pattern, the aromatic region of the spectrum is complex, showing multiple resonances corresponding to the chemically inequivalent protons on the benzene rings. The signals typically appear in the range of 7.0–8.0 ppm. Analysis of the coupling patterns can confirm the 1,3-disubstitution of the rings.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of TPPTS is characterized by several key absorption bands. scispace.com

| Spectroscopic Technique | Observed Signal (Wavenumber, cm⁻¹) | Assignment |

|---|---|---|

| Infrared (IR) Spectroscopy | ~3050 | Aromatic C-H stretching |

| ~1580, ~1470, ~1430 | Aromatic C=C ring stretching | |

| ~1190-1250 | Asymmetric SO₃ stretching | |

| ~1030-1050 | Symmetric SO₃ stretching |

The most diagnostic peaks in the IR spectrum of TPPTS are the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the sulfonate (-SO₃⁻) groups. These bands are typically found around 1030-1050 cm⁻¹ and 1190-1250 cm⁻¹, respectively. Other characteristic absorptions include those for the aromatic C-H stretching and the C=C ring stretching vibrations of the phenyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For this compound, trisodium salt (TPPTS), the UV-Vis spectrum is characterized by absorptions primarily arising from π → π* transitions within the phenyl rings. The sulfonation of the triphenylphosphine imparts water solubility but has a relatively modest effect on the primary electronic absorptions originating from the aromatic system.

The UV-Vis spectrum of TPPTS in aqueous solution typically exhibits a strong absorption band in the ultraviolet region. Detailed studies have identified a prominent absorption maximum (λmax) at approximately 272 nm. This absorption is attributed to the electronic excitations within the benzenoid system of the molecule. The presence of the phosphorus atom and the sulfonate groups can influence the precise position and intensity of this absorption band through electronic and steric effects.

Table 1: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Assignment |

|---|---|---|---|

| 272 nm | Not Reported | Water | π → π* |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within a molecule. For this compound, XPS analysis reveals the characteristic binding energies of the core-level electrons of phosphorus, sulfur, carbon, and oxygen.

The phosphorus atom in TPPTS exists in a trivalent state (P(III)). However, exposure to air can lead to oxidation, forming the corresponding phosphine oxide, where phosphorus is in a pentavalent state (P(V)). This change in oxidation state is readily detectable by XPS, as it results in a chemical shift to a higher binding energy for the P 2p core level. For pentavalent, tetracoordinated phosphorus in a phosphate-like environment ([PO4]), a P 2p binding energy of approximately 133.5 eV has been reported. efmi-ichdvo.ru

The sulfur atoms in TPPTS are present in the form of sulfonate groups (-SO3Na). The S 2p core level spectrum for sulfonate groups typically shows a binding energy of around 168.4 eV, indicative of sulfur in a high oxidation state (+6). ukm.my

The C 1s spectrum of TPPTS is complex, with contributions from the carbon atoms of the phenyl rings. Deconvolution of the C 1s peak would reveal components corresponding to C-C/C-H bonds and C-S/C-P bonds. Similarly, the O 1s spectrum would show contributions from the oxygen atoms of the sulfonate groups.

Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Data for this compound and Related Moieties

| Element | Core Level | Chemical State | Reported Binding Energy (eV) |

|---|---|---|---|

| Phosphorus | P 2p | Pentavalent, Tetracoordinated [PO4] | ~133.5 efmi-ichdvo.ru |

| Sulfur | S 2p | Sulfonate (-SO3) | ~168.4 ukm.my |

| Carbon | C 1s | Aromatic C-C, C-H | Not Reported |

| Oxygen | O 1s | Sulfonate (-SO3) | Not Reported |

Tris 3 Sulfophenyl Phosphine in Green Chemistry and Sustainable Processes

Adherence to Green Chemistry Principles

The application of TPPTS in catalysis, most notably in the Ruhrchemie/Rhône-Poulenc (RCH/RP) process for propylene (B89431) hydroformylation, exemplifies several key principles of green chemistry. tudelft.nl This process, commercialized in 1984, demonstrated the industrial viability of aqueous biphasic catalysis and marked a significant advancement in sustainable chemical manufacturing. researchgate.net

Waste Minimization and Atom Economy

A primary goal of green chemistry is to design chemical syntheses that prevent waste generation. Processes utilizing TPPTS excel in this regard, primarily through exceptional catalyst retention and recycling. mdpi.com In aqueous biphasic catalysis, the TPPTS-metal catalyst remains in the aqueous phase, while the organic products form a separate phase. mdpi.comresearchgate.net This immiscibility allows for simple phase separation, enabling the catalyst solution to be recycled with extremely high efficiency, often exceeding 99%. This minimizes the loss of the expensive and potentially hazardous heavy metal catalyst (e.g., rhodium) into the product stream or waste, thereby significantly reducing waste. researchgate.net

Furthermore, the reactions themselves are often designed for high atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. taylorandfrancis.comucla.edu The hydroformylation reaction, for instance, is inherently atom-economical as it involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.

Reaction: RCH=CH₂ + CO + H₂ → RCH₂CH₂CHO

Atom Economy: In this ideal reaction, all atoms from the reactants (alkene, carbon monoxide, and hydrogen) are incorporated into the single desired aldehyde product, resulting in a theoretical atom economy of 100%. chemeurope.com

This high degree of efficiency is a hallmark of sustainable chemical synthesis, as it maximizes the conversion of raw materials into valuable products and minimizes byproduct formation. study.com

Use of Benign Solvents (Water)

The use of safer solvents is a fundamental principle of green chemistry. TPPTS's most significant contribution is enabling the use of water as a reaction solvent in large-scale industrial processes. tudelft.nlmdpi.com The three sulfonate groups on the phenyl rings make the TPPTS ligand and its transition metal complexes, such as HRh(CO)(TPPTS)₃, exceptionally soluble in water. wikipedia.orgmdpi.com

This allows for the creation of aqueous-organic biphasic systems, where the reaction occurs at the interface of the two liquid phases. researchgate.net The key advantages of using water as a solvent in this context include:

Safety: Water is non-flammable, non-toxic, and readily available.

Environmental Impact: It replaces volatile organic compounds (VOCs) that are often hazardous, contribute to air pollution, and are difficult to contain and recycle.

Simplified Separation: The water-soluble catalyst is easily separated from the water-insoluble organic product by simple decantation, eliminating the need for energy-intensive distillation steps. mdpi.com

The development of TPPTS was a direct result of research aimed at creating a water-soluble catalyst system that could be easily separated and recycled, a goal that was successfully achieved and commercialized. wikipedia.org

Design for Efficient Catalysis and Reduced Energy Consumption

TPPTS-based catalysts are designed for high efficiency and activity under mild reaction conditions, which contributes to reduced energy consumption. researchgate.net The Ruhrchemie/Rhône-Poulenc process, for example, operates under relatively low pressures and temperatures. tudelft.nl The high activity of rhodium-TPPTS complexes ensures a high turnover rate, meaning a small amount of catalyst can produce a large quantity of product in a short time. researchgate.netresearchgate.net

| Metric | Traditional Homogeneous Catalysis | TPPTS-Based Aqueous Biphasic Catalysis |

| Solvent | Volatile Organic Compounds (VOCs) | Water |

| Catalyst Separation | Energy-intensive distillation | Simple phase separation (decantation) |

| Catalyst Recycling | Difficult, often with significant loss | Highly efficient (>99%) |

| Energy Consumption | High | Low |

| Waste Generation | Higher (solvent loss, catalyst leaching) | Minimal |

Environmental and Economic Impact of TPPTS-Based Processes

The adoption of TPPTS-based catalysis has had a significant positive environmental and economic impact. Environmentally, the shift to water as a solvent reduces air and water pollution associated with VOCs. tudelft.nl The near-perfect recycling of the rhodium catalyst prevents the release of this heavy metal into the environment, a crucial consideration for long-term sustainability. researchgate.net